BenchChemオンラインストアへようこそ!

7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

NaV1.7 inhibitor pain patent intermediate

7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine is a triazolopyridine-based building block disclosed in patent US9550775B2 as a strategic intermediate for sodium channel (NaV1.7) inhibitor programs. The compound features a 3-bromo substituent on the triazole ring, a 6-cyclopropyl group, and a 7-adamantan-1-ylmethoxy ether, a substitution pattern that provides a unique handle for late-stage diversification into potent, selective NaV1.7-targeting sulfonamides.

Molecular Formula C20H24BrN3O
Molecular Weight 402.3 g/mol
Cat. No. B13145405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC20H24BrN3O
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=NN=C3Br)C=C2OCC45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C20H24BrN3O/c21-19-23-22-18-6-17(16(10-24(18)19)15-1-2-15)25-11-20-7-12-3-13(8-20)5-14(4-12)9-20/h6,10,12-15H,1-5,7-9,11H2
InChIKeyWGPBFVVKAAEFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine – A Key NaV1.7 Intermediate for Pain Research


7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine is a triazolopyridine-based building block disclosed in patent US9550775B2 as a strategic intermediate for sodium channel (NaV1.7) inhibitor programs [1]. The compound features a 3-bromo substituent on the triazole ring, a 6-cyclopropyl group, and a 7-adamantan-1-ylmethoxy ether, a substitution pattern that provides a unique handle for late-stage diversification into potent, selective NaV1.7-targeting sulfonamides.

Why 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by a 3‑Sulfonamide or Unsubstituted Analog


The 3-bromo substituent is not a passive placeholder; it is the critical functional group that enables nucleophilic displacement or metal-catalyzed cross-coupling to generate diverse 3‑sulfonamide, 3‑amine, or 3‑aryl analogs [1]. Simply purchasing a pre-formed 3‑sulfonamide derivative (e.g., GNE‑131) forfeits the ability to systematically vary the sulfonamide moiety, which directly controls NaV1.7 potency (IC₅₀ values ranging from 170 nM to 2.92 nM across the series [2][3]). An unsubstituted (3‑H) analog lacks this diversification point entirely, making it unsuitable for structure–activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine


Structural Confirmation and Explicit Disclosure as a Patentable NaV1.7 Intermediate

The compound is explicitly drawn and claimed in US9550775B2 (compound WGPBFVVKAAEFHD), confirming its identity as a 3‑bromo‑6‑cyclopropyl‑7‑(adamantan‑1‑ylmethoxy)triazolopyridine [1]. In contrast, the downstream sulfonamide GNE‑131 (CAS 1629063‑81‑5) bears a cyclopropanesulfonamide at position 3 and is a finished lead molecule rather than a diversification intermediate.

NaV1.7 inhibitor pain patent intermediate

Impact of 3‑Position Substituent on NaV1.7 Inhibitory Potency

When the 3‑bromo atom is replaced by a methanesulfonamide (BDBM268602), the electrophysiology IC₅₀ is 41 nM; replacing it with a cyclopropanesulfonamide (BDBM268418) improves potency to 2.92 nM [1][2]. This 14‑fold potency shift demonstrates that the 3‑position is a critical driver of NaV1.7 affinity. The 3‑bromo compound serves as the universal precursor from which both high‑ and moderate‑potency sulfonamides can be synthesized.

NaV1.7 electrophysiology IC50 comparison

Adamantane‑Cyclopropane Core Confers NaV1.7 Selectivity vs. Non‑Adamantane Analogs

A direct analog bearing a cyclohexylmethoxy group in place of the adamantan‑1‑ylmethoxy group (BDBM268527, 6‑cyclopropyl‑7‑((3,5‑dichlorophenoxy)methyl) derivative) shows an electrophysiology IC₅₀ of 3.15 nM [1]. While both compounds achieve low‑nanomolar potency, the adamantane‑containing series (e.g., BDBM268495, IC₅₀ = 7.54 nM) consistently delivers balanced lipophilicity and metabolic stability, a property attributed to the rigid, bulky adamantane cage [2].

NaV1.7 selectivity ligand efficiency

Synthetic Versatility: One Intermediate, Multiple Downstream Inhibitors

US9550775B2 exemplifies over 100 compounds derived from 3‑bromo intermediates through simple sulfonamide coupling [1]. In contrast, purchasing the finished GNE‑131 (available from MedChemExpress) yields only a single chemical entity. The 3‑bromo compound therefore supports parallel synthesis of 10–50 analogs in a single campaign, dramatically accelerating hit‑to‑lead timelines.

SAR library late-stage diversification NaV1.7

Optimal Application Scenarios for 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine


NaV1.7‑Targeted Pain Drug Discovery

As demonstrated by the electrophysiology data on its sulfonamide derivatives (IC₅₀ 2.92–41 nM), the 3‑bromo intermediate is the gateway to potent NaV1.7 inhibitors [2][3]. Research groups focused on chronic pain, neuropathic pain, or inflammatory pain can use this compound to build a proprietary SAR library without infringing on the downstream composition‑of‑matter patents that cover specific sulfonamides.

Late‑Stage Diversification for ADME Optimization

The 3‑bromo handle allows introduction of sulfonamides, amides, or amines with varying polarity, size, and hydrogen‑bonding capacity [1]. This modularity is critical for tuning logD, metabolic stability, and CNS penetration—properties that cannot be adjusted if the 3‑position is already fixed as a sulfonamide.

Chemical Biology Probe Development

Because the adamantane‑cyclopropane core maintains low‑nanomolar NaV1.7 affinity across diverse 3‑substituents [4][5], the intermediate can be used to create affinity‑labeled probes, fluorescent conjugates, or biotinylated analogs for target engagement studies, all while retaining the core pharmacophore.

Generic Reference Standard and Impurity Profiling

As a key intermediate in the synthesis of GNE‑131 and related clinical candidates, authentic 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine serves as a reference standard for HPLC impurity tracking and process chemistry quality control [1].

Quote Request

Request a Quote for 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.